molecular formula C17H18N4O B4534303 2-[3-[1-(2-Ethoxyethyl)pyrazol-3-yl]phenyl]pyrazine

2-[3-[1-(2-Ethoxyethyl)pyrazol-3-yl]phenyl]pyrazine

Cat. No.: B4534303
M. Wt: 294.35 g/mol
InChI Key: IPEQXOIHEZMESG-UHFFFAOYSA-N
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Description

2-[3-[1-(2-Ethoxyethyl)pyrazol-3-yl]phenyl]pyrazine is a heterocyclic compound that features a pyrazine ring fused with a pyrazole moiety. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological and chemical properties. The presence of both pyrazine and pyrazole rings in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[1-(2-Ethoxyethyl)pyrazol-3-yl]phenyl]pyrazine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another common method is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are often carried out under reflux conditions in the presence of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly methodologies, such as heterogeneous catalytic systems and ligand-free systems, is also gaining traction in industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[3-[1-(2-Ethoxyethyl)pyrazol-3-yl]phenyl]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-[3-[1-(2-Ethoxyethyl)pyrazol-3-yl]phenyl]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atoms in the pyrazole and pyrazine rings can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-[1-(2-Ethoxyethyl)pyrazol-3-yl]phenyl]pyrazine apart from these similar compounds is its dual-ring structure, which combines the properties of both pyrazole and pyrazine. This unique structure enhances its potential for diverse applications in various fields of research and industry .

Properties

IUPAC Name

2-[3-[1-(2-ethoxyethyl)pyrazol-3-yl]phenyl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-2-22-11-10-21-9-6-16(20-21)14-4-3-5-15(12-14)17-13-18-7-8-19-17/h3-9,12-13H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEQXOIHEZMESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC(=N1)C2=CC(=CC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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